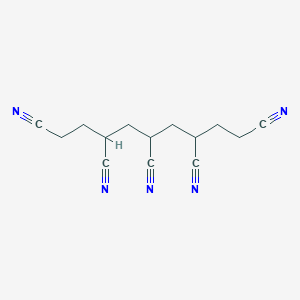
Nonane-1,3,5,7,9-pentacarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonane-1,3,5,7,9-pentacarbonitrile is a chemical compound with the molecular formula C14H15N5. It is characterized by the presence of five nitrile groups attached to a nonane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonane-1,3,5,7,9-pentacarbonitrile typically involves the reaction of nonane derivatives with nitrile-containing reagents. One common method is the reaction of nonane with cyanogen bromide under controlled conditions to introduce the nitrile groups at specific positions along the carbon chain. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Nonane-1,3,5,7,9-pentacarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
Nonane-1,3,5,7,9-pentacarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Nonane-1,3,5,7,9-pentacarbonitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The compound’s linear structure allows it to fit into specific binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Nonane: A linear alkane with the formula C9H20, used as a solvent and in fuel applications.
Cyclononane: A cyclic alkane with the formula C9H18, used in organic synthesis.
Bicyclo[3.3.1]nonane:
Uniqueness
Nonane-1,3,5,7,9-pentacarbonitrile is unique due to the presence of multiple nitrile groups, which impart distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
64918-25-8 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
nonane-1,3,5,7,9-pentacarbonitrile |
InChI |
InChI=1S/C14H15N5/c15-5-1-3-12(9-17)7-14(11-19)8-13(10-18)4-2-6-16/h12-14H,1-4,7-8H2 |
InChI Key |
CGCNLEGWLQPISQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CC(CC(CCC#N)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
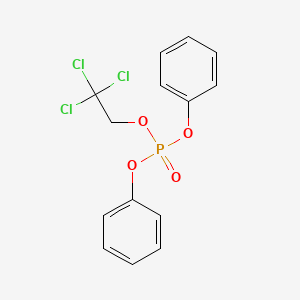
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)
![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
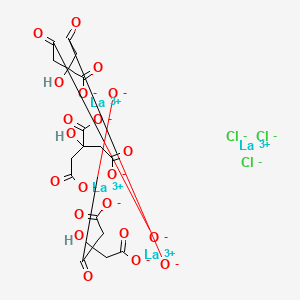
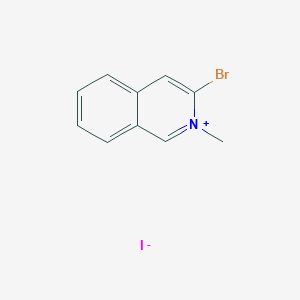
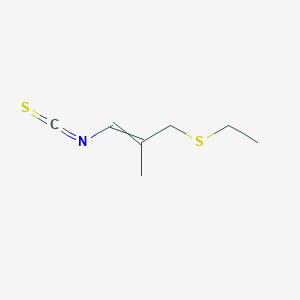
![N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine](/img/structure/B14503886.png)
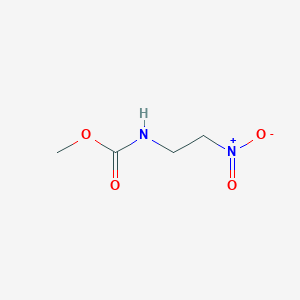

![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
